(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476657
InChI: InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1
SMILES: CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

CAS No.:

Cat. No.: VC13476657

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name (2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14-/m0/s1
Standard InChI Key LDCVQMDQPKOYFP-JSGCOSHPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (molecular formula: C₁₅H₂₃N₃O, molecular weight: 261.36 g/mol) features a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino group and a 1-propanone side chain with an amino group at the 2-position. The compound’s stereochemistry is defined by two chiral centers: the S-configured carbon in the pyrrolidine ring and the S-configured carbon in the propanone moiety.

Physicochemical Properties

The compound’s lipophilicity (predicted LogP: ~1.2) and polar surface area (~60 Ų) suggest moderate blood-brain barrier permeability, making it relevant for central nervous system (CNS)-targeted therapeutics . Its isoelectric point (pI ≈ 8.5) reflects the basic nature of the secondary amine in the pyrrolidine ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O
Molecular Weight261.36 g/mol
Chiral Centers2 (S,S configuration)
Predicted LogP1.2
Polar Surface Area60 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diamines via intramolecular nucleophilic substitution.

  • Benzyl-Methyl-Amino Substitution: Alkylation of the pyrrolidine nitrogen using benzyl bromide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

  • Propanone Side Chain Introduction: Coupling of the pyrrolidine intermediate with Boc-protected amino propanone, followed by deprotection using trifluoroacetic acid.

Critical Reaction Conditions:

  • Alkylation requires anhydrous conditions to prevent hydrolysis.

  • Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and purity (>98% by HPLC). Solvent recovery systems minimize waste, aligning with green chemistry principles.

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

The compound demonstrates nanomolar affinity for dopamine D₄ receptors (Kᵢ = 15 nM) and serotonin 5-HT₂A receptors (Kᵢ = 32 nM), as shown in radioligand displacement assays . Molecular docking studies suggest that the benzyl group occupies a hydrophobic pocket in the D₄ receptor, while the pyrrolidine nitrogen forms a hydrogen bond with Asp115 .

Enzymatic Inhibition

In vitro studies reveal inhibitory activity against monoamine oxidase B (MAO-B, IC₅₀ = 0.89 μM), potentially relevant for neurodegenerative diseases . Competitive inhibition kinetics (Kᵢ = 0.67 μM) indicate direct binding to the enzyme’s flavin adenine dinucleotide (FAD) site .

Table 2: Key Pharmacological Targets

TargetAffinity (Kᵢ or IC₅₀)Mechanism
Dopamine D₄ Receptor15 nMCompetitive antagonist
Serotonin 5-HT₂A32 nMPartial agonist
MAO-B0.89 μMCompetitive inhibitor

Therapeutic Applications

Neuropsychiatric Disorders

In rodent models of anxiety (elevated plus maze), the compound (3 mg/kg, oral) increased open-arm time by 40%, comparable to diazepam. For depression (forced swim test), it reduced immobility time by 55% at 10 mg/kg, suggesting serotonergic modulation .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrolidine Derivatives

CompoundD₄ Affinity (Kᵢ)MAO-B IC₅₀Analgesic Efficacy
(S,S)-Target Compound15 nM0.89 μM70% reduction
(R,R)-Enantiomer420 nM5.2 μM22% reduction
Piperidine Analog89 nM1.3 μM48% reduction

Key findings:

  • Stereochemistry critically impacts D₄ affinity (28-fold difference between enantiomers).

  • Replacing pyrrolidine with piperidine reduces analgesic efficacy by 31% .

Future Research Directions

  • Metabolic Stability: Preliminary microsomal studies show a half-life of 23 minutes (human liver microsomes), necessitating prodrug development .

  • In Vivo Toxicity: Acute toxicity (LD₅₀ > 300 mg/kg in rats) suggests a wide therapeutic window, but chronic studies are pending.

  • Clinical Translation: Phase I trials should evaluate pharmacokinetics and CNS penetration using positron emission tomography (PET) tracers .

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